molecular formula C22H20ClN3O3 B11271228 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11271228
M. Wt: 409.9 g/mol
InChI Key: PEWMJOSCRDRBBW-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a 7-chloro group, a 2-oxo moiety, and an ethyl carboxylate ester at position 3. The 4-position is functionalized with a (2-(1H-indol-3-yl)ethyl)amino group, introducing an indole moiety linked via an ethylamine spacer. The compound’s synthesis likely involves condensation reactions between substituted anilines and tricarbonyl intermediates, as inferred from analogous methods for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates .

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27)

InChI Key

PEWMJOSCRDRBBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Quinoline Core Formation via Condensation Reactions

The quinoline scaffold is typically constructed from substituted aniline precursors. A key method involves the condensation of 3-chloro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours . This produces ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which serves as a critical intermediate. The reaction proceeds via a Gould–Jacobs cyclization mechanism, where the ethoxymethylene group facilitates intramolecular cyclization to form the dihydroquinoline ring .

Reaction Conditions:

  • Solvent: Toluene

  • Temperature: 100–110°C

  • Time: 4.5 hours

  • Yield: 75–80%

Subsequent chlorination at position 7 is achieved using phosphorus oxychloride (POCl₃) at 105°C for 45 minutes, converting the 4-oxo group to a chloro substituent . This step requires careful control of stoichiometry to avoid over-chlorination.

Microwave-Assisted Coupling for Enhanced Efficiency

Adapting methods from indole-coupled quinoline syntheses , the target compound is synthesized via microwave irradiation. Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is reacted with 2-(1H-indol-3-yl)ethylamine in toluene under 300 W irradiation at 160°C for 3 hours. This approach minimizes side reactions and improves atom economy.

Key Advantages:

  • Time Reduction: 3 hours vs. 12–24 hours conventionally

  • Yield Improvement: 70–75%

  • Purity: >95% after column chromatography

Sequential Protection-Deprotection Strategy

To prevent undesired reactions at the indole NH, a benzoyl-protected intermediate is synthesized. The quinoline core is first functionalized with 2-(1-benzoyl-1H-indol-3-yl)ethylamine under standard substitution conditions . Deprotection is achieved via basic hydrolysis using aqueous sodium carbonate, yielding the final compound.

Critical Steps:

  • Protection: Benzoyl chloride, DCM, 0°C, 2 hours (Yield: 85%)

  • Deprotection: 2M NaOH, ethanol, reflux, 1 hour (Yield: 90%)

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)TimePurity (%)
Conventional2-Ethoxyethanol, 115°C 60–6512–24 h90
Microwave-AssistedToluene, 160°C 70–753 h95
Protection-DepletionDCM/NaOH, reflux 75–803 h98

Microwave-assisted synthesis offers the best balance of efficiency and yield, while protection-depletion strategies ensure high purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-Oxo vs. 2-Oxo Substitution

The target compound’s 2-oxo-1,2-dihydroquinoline core differs from 4-oxo-1,4-dihydroquinoline derivatives, such as 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) .

Thioxo vs. Oxo Functionalization

Compound N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) replaces the 4-oxo group with a thioxo moiety, increasing lipophilicity and altering hydrogen-bonding capacity .

Substituent Modifications

Indole-Containing Derivatives

The target compound’s (2-(1H-indol-3-yl)ethyl)amino group is structurally analogous to intermediates in the synthesis of IDT785, a biotinylated serotonin transporter (SERT) ligand . In IDT785’s synthesis, indole moieties are linked via dihydropyridine spacers, whereas the target compound uses a simpler ethylamine linker.

Ester vs. Amide Modifications

Compound 47 features a carboxamide group at position 3, contrasting with the target’s ethyl carboxylate ester . Carboxamides generally exhibit slower metabolic degradation compared to esters, suggesting the target compound may have shorter plasma half-life.

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Synthesis Yield (Key Step)
Target Compound 1,2-dihydroquinoline 4-((2-(1H-indol-3-yl)ethyl)amino), 7-chloro, ethyl carboxylate 2-oxo, indole, chloro Not reported
7f 1,4-dihydroquinoline 4-(acetamido-sulfonamido), 7-chloro, benzyl ester 4-oxo, sulfonamido, chloro Not reported
47 1,4-dihydroquinoline N3-adamantyl, 1-pentyl, carboxamide 4-thioxo, adamantyl 60%
IDT785 Intermediate (4) Dihydropyridine-indole 4-(indol-3-yl), isoindoline-dione Indole, dihydropyridine 70% (Step iv)

Table 2. Pharmacokinetic and Physicochemical Properties (Inferred)

Compound Name logP (Predicted) Hydrogen-Bond Acceptors Hydrogen-Bond Donors Metabolic Stability
Target Compound ~3.2 6 2 Moderate (ester)
7f ~2.8 8 4 High (amide)
47 ~5.1 4 1 High (thioether)

Biological Activity

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core with various functional groups that contribute to its biological activity. The molecular formula is C24H26ClN3O3C_{24}H_{26}ClN_{3}O_{3}, with a molecular weight of approximately 445.93 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline ring and subsequent modifications to introduce the indole and ethyl amino groups.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds, including this specific compound, exhibit significant anticancer properties. For instance, related compounds have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
3cH4604.9 ± 0.7
3cA4312.0 ± 0.9
3cHT-294.4 ± 1.3
3bDU14512.0 ± 1.6
3eMCF714.6 ± 3.9

These findings suggest that modifications at specific positions on the quinoline structure can enhance anticancer potency, making it a valuable target for further development .

The mechanism through which this compound exerts its effects involves interference with cellular signaling pathways that regulate cell proliferation and apoptosis. The presence of the indole moiety is believed to play a critical role in enhancing its interaction with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that:

  • Substituents on the Quinoline Ring : The introduction of electron-withdrawing groups enhances activity.
  • Indole Moiety : The presence of the indole group is crucial for maintaining biological activity.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains can influence solubility and bioavailability.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study A : A clinical trial involving related quinoline derivatives showed a reduction in tumor size in patients with advanced lung cancer.
  • Case Study B : In vitro studies demonstrated that compounds structurally related to this compound inhibited the growth of resistant cancer cell lines.

Q & A

Q. Primary methods :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm regiochemistry. Use SHELX programs (e.g., SHELXL) for refinement, particularly to address crystallographic disorder in flexible substituents .
  • NMR spectroscopy :
    • ¹H NMR : Indole NH (~12 ppm, broad), quinoline C=O (δ ~160-165 ppm in ¹³C), and ethyl ester protons (δ ~1.3 ppm triplet, δ ~4.3 ppm quartet) .
    • NOESY : Confirm spatial proximity between the indole ethylamino group and the quinoline core.
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to address regioselectivity challenges during indole moiety introduction?

Regioselectivity is influenced by steric and electronic factors:

  • Protecting groups : Temporarily protect the indole NH with Boc to prevent undesired side reactions during coupling .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective C-N bond formation between the quinoline and indole-ethylamine .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the indole ethylamine, favoring attack at the quinoline’s 4-position .

Advanced: What analytical techniques resolve crystallographic disorder in this compound?

  • SHELX refinement : Apply restraints (e.g., DFIX, SIMU) to model disordered ethyl or indole groups. Use PART instructions to split occupancy in severely disordered regions .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., collect data at 100 K) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O/Cl) contributing to packing stability .

Basic: What purification methods are effective?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc or CH₂Cl₂/MeOH) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals suitable for SCXRD .
  • HPLC : Apply reverse-phase C18 columns for final purity assessment (>95%) .

Advanced: How to analyze intermolecular interactions influencing crystal packing?

  • X-ray studies : Identify C-H⋯O (3.06–3.54 Å) and C-H⋯Cl (3.43–3.74 Å) interactions stabilizing the lattice .
  • Energy frameworks (Mercury software) : Calculate interaction energies (electrostatic, dispersion) to prioritize dominant packing forces .

Advanced: Strategies for optimizing yield in multi-step synthesis?

  • Stepwise monitoring : Use TLC or inline IR to track reaction progress and quench at optimal conversion.
  • Microwave-assisted synthesis : Reduce reaction times for indole coupling steps (e.g., 80°C, 30 min) .
  • Catalyst loading : Limit Pd catalysts to 2–5 mol% to minimize metal contamination in final products .

Basic: What are the spectroscopic signatures of key functional groups?

  • IR : Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (quinolinone) .
  • ¹³C NMR : Quinoline C=O at δ ~160–165 ppm, ester carbonyl at δ ~168–170 ppm, indole C3 at δ ~125–130 ppm .

Advanced: How to evaluate in vitro biological activity?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria, with ciprofloxacin as a positive control .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to known quinoline derivatives .

Advanced: Computational methods for modeling target interactions?

  • Docking studies (AutoDock Vina) : Simulate binding to DNA gyrase (common quinolone target) using the crystal structure (PDB: 1KZN).
  • DFT calculations (Gaussian) : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .

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